1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C7H14N2O2. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane carboxylic acid derivatives with amines. One common method includes the reaction of cyclopropane-1-carboxylic acid with 2-methoxyethylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or methoxyethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-amino-N-(2-hydroxyethyl)cyclopropane-1-carboxamide
- 1-amino-N-(2-ethoxyethyl)cyclopropane-1-carboxamide
- 1-amino-N-(2-chloroethyl)cyclopropane-1-carboxamide
Uniqueness
1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is unique due to its methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific research applications .
Eigenschaften
Molekularformel |
C7H14N2O2 |
---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-4-9-6(10)7(8)2-3-7/h2-5,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
LEJPGGHUCHVMEM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.